

ANGPTL8 Expression: A Comparative Analysis of Liver and Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein that has emerged as a critical regulator of lipid and glucose metabolism. Primarily expressed in the liver and adipose tissue, ANGPTL8 plays a pivotal role in triglyceride trafficking by modulating the activity of lipoprotein lipase (LPL). This technical guide provides a comprehensive overview of ANGPTL8 expression in these two key metabolic organs, detailing quantitative expression levels, the signaling pathways governing its expression, and standardized protocols for its detection and quantification.

Data Presentation: Quantitative Expression of ANGPTL8

The expression of ANGPTL8 varies between the liver and adipose tissue, with studies indicating a generally higher expression in the liver. The following tables summarize the available quantitative data on ANGPTL8 mRNA and protein expression.

Table 1: Relative ANGPTL8 mRNA Expression in Human Tissues



Tissue	Relative mRNA Expression (Fold Change vs. Liver)	Citation	
Liver	1.00	[1][2]	
Adipose Tissue (subcutaneous)	0.25 - 0.30	[1][2]	

This data is based on reverse transcription-quantitative polymerase chain reaction (RT-qPCR) analysis of human tissues. The values represent the mean fold change relative to the liver, which is set as the reference (1.00).

Table 2: Qualitative ANGPTL8 Protein Expression in Human Tissues

Tissue	Immunohistochemi stry (IHC) Staining Intensity	Western Blot (WB) Detection	Citation
Liver	Moderate to Strong in hepatocytes (Zone 1 of hepatic acinus)	Detected	[3][4][5]
Adipose Tissue	Weak in mature adipocytes, Strong in immature adipocytes	Detected	[3][4][6]

Direct quantitative comparisons of ANGPTL8 protein concentrations between human liver and adipose tissue are not readily available in the current literature. The data presented is based on qualitative and semi-quantitative assessments from immunohistochemistry and western blotting studies.

Signaling Pathways Regulating ANGPTL8 Expression

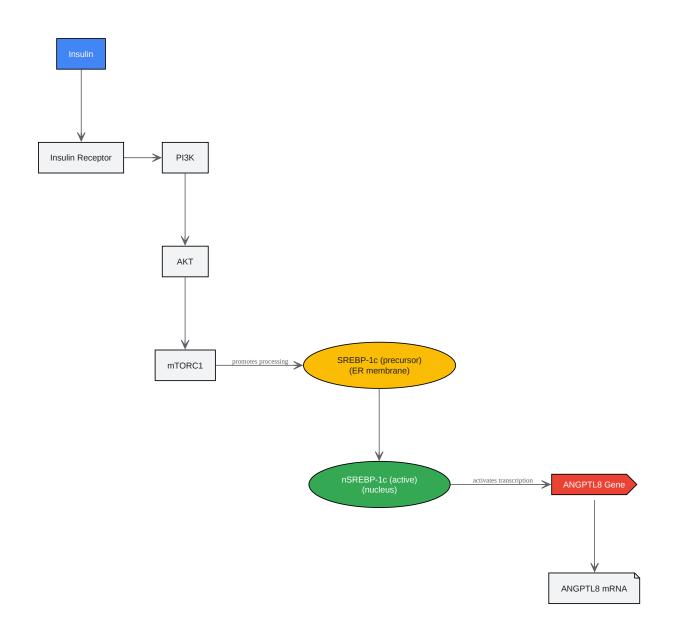
The expression of ANGPTL8 is dynamically regulated by nutritional and hormonal signals, primarily through the insulin and AMP-activated protein kinase (AMPK) signaling pathways.



Insulin Signaling in Hepatocytes

In the liver, insulin is a potent inducer of ANGPTL8 expression. This regulation is mediated through the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.





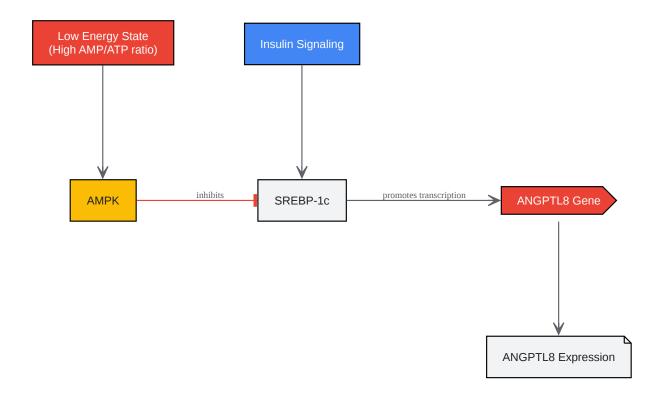
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Insulin signaling pathway leading to ANGPTL8 expression in hepatocytes.



AMPK Signaling in Adipocytes

In adipose tissue, AMP-activated protein kinase (AMPK), a cellular energy sensor, acts as a negative regulator of ANGPTL8 expression. Activation of AMPK, typically during periods of low energy, suppresses ANGPTL8 transcription.



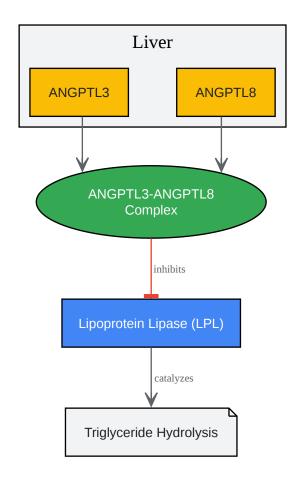
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AMPK signaling pathway negatively regulating ANGPTL8 expression in adipocytes.

ANGPTL3-ANGPTL8 Complex and LPL Inhibition

ANGPTL8 functions in concert with ANGPTL3, another liver-derived protein, to inhibit LPL activity. ANGPTL8 binds to ANGPTL3, and this complex is a more potent inhibitor of LPL than either protein alone.





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Formation of the ANGPTL3-ANGPTL8 complex and its inhibition of LPL.

Experimental Protocols

Accurate quantification and localization of ANGPTL8 are crucial for research and drug development. The following are detailed methodologies for key experiments.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for ANGPTL8 mRNA

This protocol outlines the steps for quantifying ANGPTL8 mRNA levels in liver and adipose tissue samples using a SYBR Green-based RT-qPCR assay.

1. RNA Extraction:



- Homogenize 50-100 mg of frozen liver or adipose tissue in a suitable lysis buffer (e.g., TRIzol).
- Extract total RNA according to the manufacturer's protocol.
- Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and agarose gel electrophoresis.
- 2. cDNA Synthesis:
- Reverse transcribe 1-2 μ g of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
- Follow the manufacturer's instructions for reaction setup and thermal cycling.
- 3. qPCR Reaction Setup:
- Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for human ANGPTL8, and nuclease-free water.
- Human ANGPTL8 Primer Sequences (Example):
 - Forward: 5'-CCTGGCACCCAGCACAAT-3'[7]
 - Reverse: 5'-GGGCCGGACTCGTCATAC-3'[7]
- Add the master mix and cDNA template to each well of a qPCR plate.
- Include no-template controls (NTC) and a reference gene (e.g., GAPDH, ACTB).
- 4. qPCR Cycling and Data Analysis:
- Perform qPCR using a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension).
- Generate a melt curve to verify the specificity of the amplified product.



 Calculate the relative expression of ANGPTL8 using the ΔΔCt method, normalizing to the reference gene.



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Workflow for RT-qPCR analysis of ANGPTL8 mRNA expression.

Western Blotting for ANGPTL8 Protein

This protocol describes the detection and semi-quantification of ANGPTL8 protein in tissue lysates.

1. Protein Extraction:

- Homogenize 50-100 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
- · Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

- Denature 20-40 μg of protein lysate by boiling in Laemmli buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

 Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.



- Incubate the membrane with a primary antibody against ANGPTL8 overnight at 4°C. (e.g., rabbit polyclonal anti-ANGPTL8, dilution 1:200 1:1000)[8][9].
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- 4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Image the blot using a chemiluminescence detection system.
- Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for ANGPTL8

This protocol provides a method for the quantitative measurement of ANGPTL8 protein in tissue homogenates using a sandwich ELISA kit.

- 1. Sample Preparation:
- Prepare tissue homogenates as described in the Western Blotting protocol (Step 1).
- Dilute the tissue homogenate supernatant to a concentration within the detection range of the ELISA kit.
- 2. ELISA Procedure (based on a typical sandwich ELISA kit):
- Add standards and diluted samples to the wells of a microplate pre-coated with an anti-ANGPTL8 capture antibody. Incubate for 2 hours at 37°C.
- Wash the wells multiple times with the provided wash buffer.



- Add a biotin-conjugated anti-ANGPTL8 detection antibody to each well and incubate for 1 hour at 37°C.
- Wash the wells.
- Add streptavidin-HRP conjugate to each well and incubate for 1 hour at 37°C.
- Wash the wells.
- Add TMB substrate and incubate in the dark until a color develops.
- Stop the reaction with a stop solution and measure the absorbance at 450 nm.
- 3. Data Analysis:
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of ANGPTL8 in the samples by interpolating their absorbance values on the standard curve.

Immunohistochemistry (IHC) for ANGPTL8 Localization

This protocol details the steps for visualizing the localization of ANGPTL8 protein in paraffinembedded liver and adipose tissue sections.

- 1. Tissue Preparation:
- Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 μm thick sections and mount them on charged slides.
- 2. Deparaffinization and Rehydration:
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- 3. Antigen Retrieval:



- Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-40 minutes[10][11].
- 4. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a blocking serum.
- Incubate with a primary antibody against ANGPTL8 (e.g., rabbit polyclonal, dilution 1:200 -1:400) overnight at 4°C[1][9].
- Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
- Visualize the signal with a chromogen such as diaminobenzidine (DAB).
- · Counterstain with hematoxylin.
- 5. Imaging and Analysis:
- Dehydrate the sections, clear in xylene, and mount with a coverslip.
- Examine the slides under a microscope to assess the localization and intensity of ANGPTL8 staining.

Conclusion

ANGPTL8 is a key metabolic regulator with distinct expression profiles and regulatory mechanisms in the liver and adipose tissue. While mRNA expression is demonstrably higher in the liver, further quantitative proteomics studies are needed to definitively compare protein levels between these tissues. The provided signaling pathways and detailed experimental protocols offer a robust framework for researchers and drug development professionals to investigate the multifaceted role of ANGPTL8 in metabolic health and disease. A thorough understanding of its tissue-specific expression and regulation is paramount for the development of targeted therapeutic strategies for metabolic disorders.



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- To cite this document: BenchChem. [ANGPTL8 Expression: A Comparative Analysis of Liver and Adipose Tissue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372598#angptl8-expression-in-liver-versusadipose-tissue]

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